Cdk2-IN-25

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cdk2-IN-25 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a target for cancer therapy. Inhibitors like this compound are designed to block the activity of CDK2, thereby preventing the proliferation of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2-IN-25 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary, but they generally involve:

Formation of the Core Structure: This step involves the construction of the core chemical structure of this compound through a series of organic reactions.

Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques such as chromatography to ensure its purity and potency.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cdk2-IN-25 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield compounds with modified functional groups.

Scientific Research Applications

Research Findings and Case Studies

-

Breast Cancer Treatment

- Study Overview : A study demonstrated that Cdk2-IN-25 effectively induced cell cycle arrest in CCNE1-amplified breast cancer models, which are often resistant to conventional therapies.

- Results : The application of this compound restored sensitivity to CDK4/6 inhibitors, indicating its potential as a combination therapy to overcome resistance in breast cancer treatments .

-

KRAS-Mutant Lung Cancer

- Study Overview : Research indicated that inhibition of CDK2 using this compound resulted in significant apoptosis in KRAS-mutant lung cancer models.

- Mechanism : The inhibition led to anaphase catastrophe due to the inability of centrosome regulators to maintain stability, thereby promoting tumor regression .

-

Triple-Negative Breast Cancer

- Study Overview : In triple-negative breast cancer cell lines, combining this compound with microtubule inhibitors showed enhanced chemosensitivity.

- Findings : The combination treatment effectively downregulated pathways driving proliferation, leading to increased apoptosis compared to individual treatments .

- Colorectal Cancer

Data Tables

Mechanism of Action

Cdk2-IN-25 exerts its effects by binding to the active site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1/S transition. The molecular targets and pathways involved include the retinoblastoma protein and E2F transcription factors, which are critical for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

INX-315: Another selective CDK2 inhibitor with similar mechanisms of action.

Palbociclib: A selective inhibitor of CDK4/6, used in the treatment of hormone receptor-positive breast cancer.

Ribociclib: Another CDK4/6 inhibitor with applications in cancer therapy.

Uniqueness of Cdk2-IN-25

This compound is unique in its high selectivity for CDK2 over other CDK family members, making it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies. Its ability to induce cell cycle arrest and senescence in cancer cells highlights its potential as a therapeutic agent.

Properties

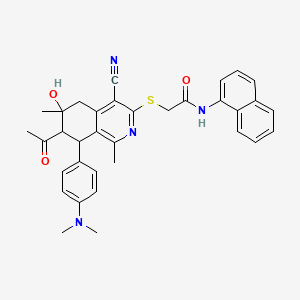

Molecular Formula |

C34H34N4O3S |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

2-[[7-acetyl-4-cyano-8-[4-(dimethylamino)phenyl]-6-hydroxy-1,6-dimethyl-7,8-dihydro-5H-isoquinolin-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C34H34N4O3S/c1-20-30-26(17-34(3,41)32(21(2)39)31(30)23-13-15-24(16-14-23)38(4)5)27(18-35)33(36-20)42-19-29(40)37-28-12-8-10-22-9-6-7-11-25(22)28/h6-16,31-32,41H,17,19H2,1-5H3,(H,37,40) |

InChI Key |

LCXFWLUVQJLISH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(C(C(CC2=C(C(=N1)SCC(=O)NC3=CC=CC4=CC=CC=C43)C#N)(C)O)C(=O)C)C5=CC=C(C=C5)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.